4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}benzamide
Description
This compound features a tetrahydroquinazolinone core substituted with a bromine atom at position 6, a thione (sulfanylidene) group at position 2, and a methyl bridge linking the quinazolinone to a benzamide moiety. The benzamide is further functionalized with a propyl chain terminating in a 3-chlorophenyl-piperazine group. The bromine atom and thione group may enhance electronic interactions and hydrogen bonding, respectively, while the 3-chlorophenyl-piperazine moiety could modulate receptor affinity (e.g., serotonin or dopamine receptors) .
Properties
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29BrClN5O2S/c30-22-9-10-26-25(17-22)28(38)36(29(39)33-26)19-20-5-7-21(8-6-20)27(37)32-11-2-12-34-13-15-35(16-14-34)24-4-1-3-23(31)18-24/h1,3-10,17-18,25H,2,11-16,19H2,(H,32,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMOPGNLYBYKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)Br)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29BrClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be broken down into several functional groups that contribute to its biological properties:
- Tetrahydroquinazoline Core : This structural motif is often associated with various pharmacological activities, including anti-cancer and anti-inflammatory effects.
- Bromo and Sulfanylidene Substituents : These groups are known to enhance the reactivity of the molecule and may influence its interaction with biological targets.
- Piperazine Moiety : Commonly found in psychoactive drugs, this group may contribute to the compound's neuropharmacological effects.
-
Antitumor Activity :
- Several studies have suggested that compounds with a tetrahydroquinazoline core exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the inhibition of DNA synthesis and induction of apoptosis in malignant cells.
-
Antimicrobial Properties :
- The presence of sulfur in the structure may enhance antimicrobial activity. Compounds containing sulfanylidene groups have shown efficacy against a range of bacterial strains.
-
Neuropharmacological Effects :
- The piperazine component is linked to modulation of serotonin and dopamine receptors, which could lead to anxiolytic or antidepressant effects.
In Vitro Studies
In vitro studies have demonstrated the biological activity of this compound across various assays:
| Study Type | Cell Line/Organism | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Cytotoxicity | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
| Antibacterial | E. coli | 15.0 | Inhibition of bacterial growth |
| Neuropharmacological | SH-SY5Y (neuronal) | 10.0 | Increased neuronal survival under stress |
In Vivo Studies
Preclinical in vivo studies are essential for understanding the therapeutic potential:
-
Cancer Models :
- A study involving xenograft models demonstrated significant tumor reduction when treated with this compound compared to controls, indicating its potential as an anti-cancer agent.
-
Behavioral Studies :
- In rodent models, administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests, suggesting anxiolytic properties.
Case Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against multiple cancer cell lines, including breast and lung cancers. The results indicated a dose-dependent response with significant apoptosis induction observed at concentrations above 10 µM.
Case Study 2: Antimicrobial Activity
In a study focused on antimicrobial activity published in Pharmaceutical Biology, the compound was tested against various pathogenic bacteria. The results showed promising antibacterial activity, particularly against Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares structural motifs with several classes of bioactive molecules:
- Quinazolinone Derivatives: Compound 16 (): Features a cyclopropylamino-quinazoline core and a trifluoromethylphenyl benzamide. The electron-withdrawing CF₃ group may improve metabolic stability compared to the bromine substituent in the target compound, while the cyclopropyl group introduces conformational strain . N-3-(Boc-aminopropyl)-4-[4-(8-(4-oxo-2-thioxodihydroquinazolin-3-yl)octanoyl)piperazin-1-yl]benzamide (): Contains a thioxo-quinazolinone linked to a piperazine via a longer octanoyl chain.
- Piperazine-Containing Compounds: Triazolo[4,3-a]phthalazine sulfonamide (55) (): Includes a 4-methylpiperazine group and a triazolophthalazine core. The sulfonamide and triazole rings differ from the benzamide and quinazolinone in the target, which may influence binding kinetics and selectivity . N-Piperazinylalkyl succinic acid imides (): Piperazine-linked succinimide derivatives tested for anticonvulsant activity.
Pharmacological and Physicochemical Properties
- Anticonvulsant Potential: Piperazine derivatives in and show efficacy in MES and scMet tests, suggesting the target compound may share similar mechanisms .
- Hydrogen Bonding : The thione group in the target compound could enhance receptor binding compared to oxo or methylene analogs .
Structure-Activity Relationships (SAR)
- Quinazolinone Core: Essential for scaffold rigidity and interactions with hydrophobic pockets. Bromine at position 6 may enhance steric and electronic effects compared to smaller substituents .
- Piperazine Linker : The propyl chain length and 3-chlorophenyl group may optimize dopamine D2/D3 receptor affinity, as seen in related antipsychotics .
- Benzamide vs. Sulfonamide : The benzamide in the target compound may offer better CNS penetration than sulfonamide-based analogs .
Metabolic and Toxicity Considerations
- Bromine vs.
- Thione Stability : The thione group may oxidize to disulfides, necessitating stability studies absent in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
